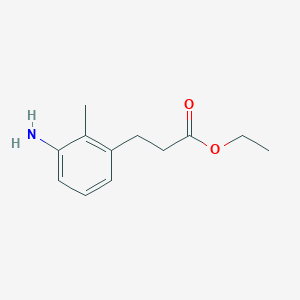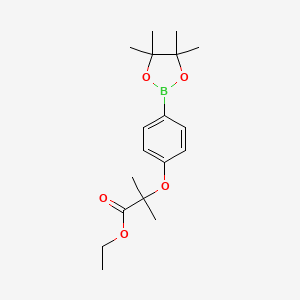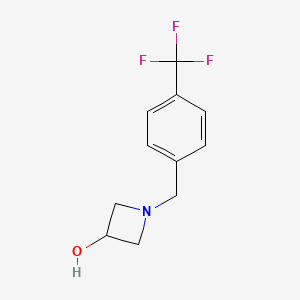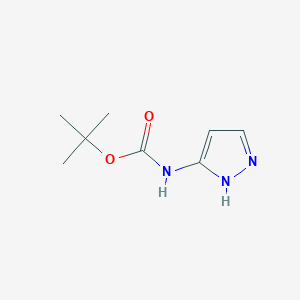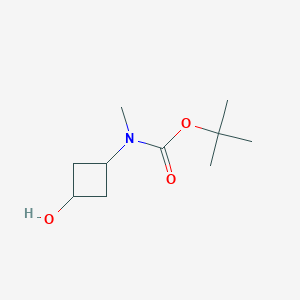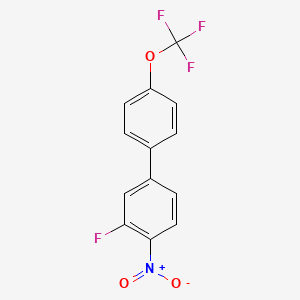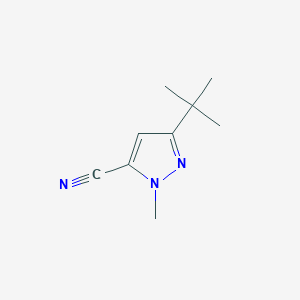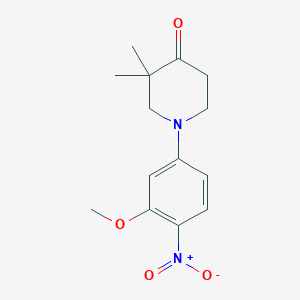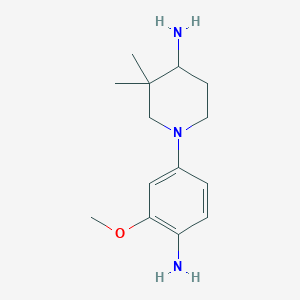
1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
説明
1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as DMDEE, is a chemical compound that has gained attention for its potential use in scientific research. DMDEE is a ketone that contains a dioxolane ring and a phenyl group. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. In
科学的研究の応用
Synthesis Applications
Synthesis of N-Alkylaminoacetophenones : A study by Albright and Lieberman (1994) demonstrated the use of 1,3-dioxolane derivatives in synthesizing N-alkylaminoacetophenones via a benzyne intermediate, showcasing its utility in organic synthesis (Albright & Lieberman, 1994).
Formation of Complex Compounds : Ahumada et al. (2013) described the reaction between ferrocenecarboxaldehyde and dioxaphospholene, resulting in a bis-ferrocenyl 1,3-dioxolane complex. This underlines the potential of 1,3-dioxolane derivatives in forming complex organometallic structures (Ahumada et al., 2013).
Synthesis of Substituted Pyrazole Derivatives : Research by Bustos et al. (2015) explored the synthesis of various substituted pyrazole derivatives, indicating the broad applicability of 1,3-dioxolane compounds in synthesizing diverse chemical structures (Bustos et al., 2015).
Biochemical Applications
Lignin Degradation Study : Kawai, Umezawa, and Higuchi (1988) investigated the degradation of phenolic beta-1 lignin substructure model compounds by laccase of Coriolus versicolor, using 1,3-dioxolane derivatives. This study emphasizes the relevance of 1,3-dioxolane compounds in biochemical research, particularly in understanding lignin degradation processes (Kawai, Umezawa & Higuchi, 1988).
Antimicrobial Activity Research : Fuloria et al. (2009) conducted a study on the synthesis and antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides, using 1,3-dioxolane compounds. This research highlights the potential of these compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Catalysis and Chemical Transformations : Research by Adams, Barnard, and Brosius (1999) focused on the synthesis of 1,3-dioxolanes by adding ketones to epoxides, using a specific catalyst. This work underscores the role of 1,3-dioxolane derivatives in catalytic processes and chemical transformations (Adams, Barnard & Brosius, 1999).
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-5-10(2)7-11(6-9)12(14)8-13-15-3-4-16-13/h5-7,13H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLULCNBNCOIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC2OCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



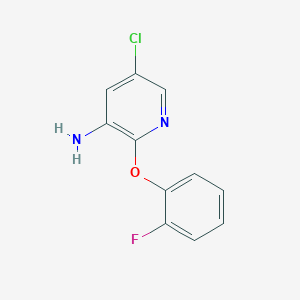
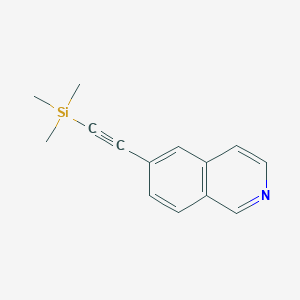
![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)
![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)
